

Dequalinium as a Bolaamphiphile in Nanomedicine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dequalinium*

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Abstract

Dequalinium chloride (DQC), a well-established antimicrobial agent, has garnered significant attention in the field of nanomedicine due to its unique bolaamphiphilic structure. This structure, characterized by two hydrophilic quaternary ammonium heads separated by a hydrophobic decamethylene chain, enables its self-assembly into stable nanovesicles known as DQAsomes. These nanoparticles exhibit an intrinsic propensity to target mitochondria, the cell's powerhouse, making them exceptional candidates for the targeted delivery of therapeutics in cancer and other mitochondrial-related diseases. This technical guide provides a comprehensive overview of **dequalinium** as a bolaamphiphile in nanomedicine, detailing its physicochemical properties, formulation methodologies, and mechanisms of action. It further presents a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction: Dequalinium's unique molecular structure

Dequalinium is a symmetrical, dicationic compound, which can be classified as a bolaamphiphile.^{[1][2]} This class of molecules possesses two hydrophilic head groups connected by a hydrophobic spacer.^[1] In the case of **dequalinium**, the hydrophilic moieties

are two aminoquinaldinium rings, and the hydrophobic component is a flexible ten-carbon chain.[1] This distinct architecture drives the self-assembly of **dequalinium** molecules in aqueous solutions into bilayer, vesicle-like structures termed DQAsomes.[3] These nanostructures are thermodynamically stable and can encapsulate both hydrophobic and hydrophilic drug molecules.

The positively charged nature of **dequalinium**'s quaternary ammonium groups plays a crucial role in its biological activity, particularly its ability to target mitochondria.[4] The mitochondrial membrane has a significantly negative membrane potential, which facilitates the accumulation of these cationic nanoparticles within the mitochondrial matrix.[4] This inherent targeting ability, combined with its capacity to form stable drug delivery vehicles, positions **dequalinium** as a promising platform in nanomedicine.

Quantitative Data: Physicochemical Properties of Dequalinium-Based Nanoparticles

The rational design of **dequalinium**-based nanomedicines necessitates a thorough understanding of their physicochemical characteristics. The following tables summarize key quantitative data from various studies, providing a comparative overview of different formulations.

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
DQAsomes	165.8 - 311.2	0.20 ± 0.04 - 0.300 ± 0.027	Anionic to $+50.3 \pm 1.46$	[3] [5]
Curcumin-loaded DQAsomes	170 - 200	Not Reported	$\sim +50$	[6]
Ghrelin-loaded liposomes (chitosan-coated)	72.25 ± 1.46	0.300 ± 0.027	$+50.3 \pm 1.46$	[6]
DQC-loaded nanogel	45.86	0.41	Not Reported	[7]
SA-PBS pH 5.6 liposomes	108 ± 15	0.20 ± 0.04	$+30.1 \pm 1.2$	[5]
DCP-PBS pH 5.6 vesicles	88 ± 14	0.21 ± 0.02	-36.7 ± 3.3	[5]

Table 1: Particle Size, Polydispersity Index, and Zeta Potential of **Dequalinium**-Based Nanoparticles. This table provides a summary of the key physicochemical characteristics of various **dequalinium**-based nanoparticle formulations.

Formulation	Drug	Drug Loading Capacity (%)	Encapsulation Efficiency (%)	Reference
DQAsomes	Coenzyme Q10	Not Reported	34.03 - 82.48	[3]
Curcumin-loaded DQAsomes	Curcumin	Up to 61	90	[6]
DQC-loaded nanogel	Dequalinium	Not Reported	90	[8]
Ghrelin-loaded liposomes	Ghrelin	Not Reported	53.2	[6]
PTX- β -CM	Paclitaxel	~71.2	~60	[9]
TQD- β -CM	Tariquidar	~13.5	Not Reported	[9]

Table 2: Drug Loading and Encapsulation Efficiency of **Dequalinium**-Based Nanoparticles. This table outlines the capacity of different **dequalinium**-based formulations to carry therapeutic agents.

Cell Line	Formulation	IC50 Value	Incubation Time (h)	Reference
Ishikawa (endometrial)	Platinum-based constructs in nanocarriers	Varies (4-7 fold more cytotoxic than drug alone)	72	[10]
A2780 (ovarian)	Platinum-based constructs in nanocarriers	Varies (4-7 fold more cytotoxic than drug alone)	72	[10]
A2780/Cis (ovarian)	Platinum-based constructs in nanocarriers	Varies (4-7 fold more cytotoxic than drug alone)	72	[10]
Caco2 (colorectal)	L-DOPA stabilized NPs	> 81.2 µg/mL	72	[11]
Various cancer cells	Silibinin-loaded PLGA-Poloxamer NPs	30, 60, 75, 100 µg/mL (dose-dependent)	24	[12]

Table 3: In Vitro Cytotoxicity (IC50) of **Dequalinium**-Based Nanoparticles in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of various **dequalinium**-based nanoparticles in different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vitro evaluation of **dequalinium**-based nanoparticles, based on established protocols.

Preparation of DQAsomes by Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing DQAsomes. [2][13]

- Lipid Film Formation:

- Dissolve **dequalinium** chloride and any lipophilic drugs or other lipids (e.g., cholesterol) in a suitable organic solvent mixture, such as chloroform:methanol (5:2 v/v), in a round-bottom flask.[3]
- Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3]
- Place the flask in a desiccator under vacuum overnight to ensure complete removal of any residual solvent.[3]
- Hydration:
 - Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) or a solution containing a hydrophilic drug.[2] The hydration medium can be preheated if lipids with high phase-transition temperatures are used.[2]
 - Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
- Size Reduction (Homogenization):
 - To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes.

Characterization of Nanoparticles

Particle Size and Zeta Potential:

- Dilute the nanoparticle suspension in ultrapure water.[6]
- Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument at 25°C with a scattering angle of 90°.[6]

Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

- $\text{DLC (\%)} = (\text{Weight of drug in nanoparticles} / \text{Weight of nanoparticles}) \times 100$
- $\text{EE (\%)} = (\text{Weight of drug in nanoparticles} / \text{Initial weight of drug}) \times 100$

- Separate the drug-loaded nanoparticles from the unencapsulated drug by centrifugation.
- Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the amount of encapsulated drug by subtracting the amount of free drug from the initial amount of drug used.
- Lyophilize the nanoparticle pellet to determine its weight.
- Calculate DLC and EE using the formulas above.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[14\]](#)

- Cell Seeding:
 - Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.[\[15\]](#)
- Treatment:
 - Treat the cells with various concentrations of the **dequalinium**-based nanoparticle formulation and control solutions.
 - Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[\[16\]](#)
- MTT Addition and Incubation:
 - After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[\[14\]](#)[\[15\]](#)
- Formazan Solubilization:

- Carefully remove the MTT solution and add 130 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]
- Incubate for 15 minutes with shaking.[15]
- Absorbance Measurement:
 - Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used for background correction.
 - Calculate cell viability as a percentage of the untreated control cells.

Mitochondrial Localization by Confocal Microscopy

This protocol allows for the visualization of nanoparticle accumulation within mitochondria.[17]

- Cell Seeding and Treatment:
 - Seed cells on glass-bottom dishes or chamber slides.
 - Incubate the cells with fluorescently labeled **dequalinium**-based nanoparticles for a specific duration (e.g., 3, 6, or 12 hours).[17]
- Mitochondrial Staining:
 - Incubate the cells with a mitochondria-specific fluorescent probe, such as MitoTracker Red FM, for 30 minutes.[17][18]
- Nuclear Staining (Optional):
 - Stain the cell nuclei with a suitable dye like DAPI.
- Imaging:
 - Wash the cells with PBS.
 - Acquire images using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the nanoparticle label, mitochondrial probe, and

nuclear stain.[\[18\]](#)

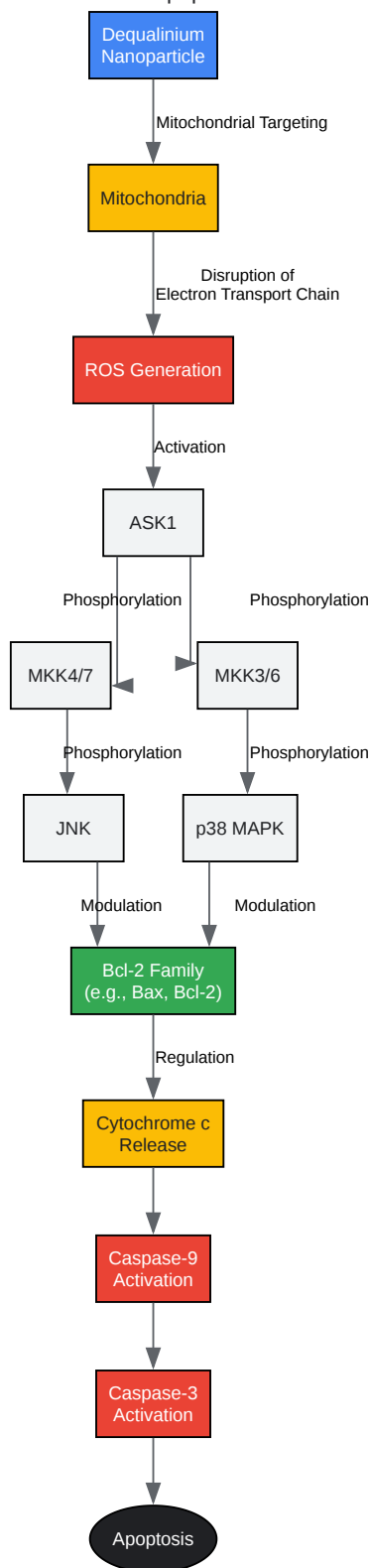
- Co-localization of the nanoparticle and mitochondrial signals will appear as a merged color (e.g., yellow or orange), indicating mitochondrial targeting.

Mandatory Visualizations

Signaling Pathway: Dequalinium-Induced Apoptosis via MAPK Pathway

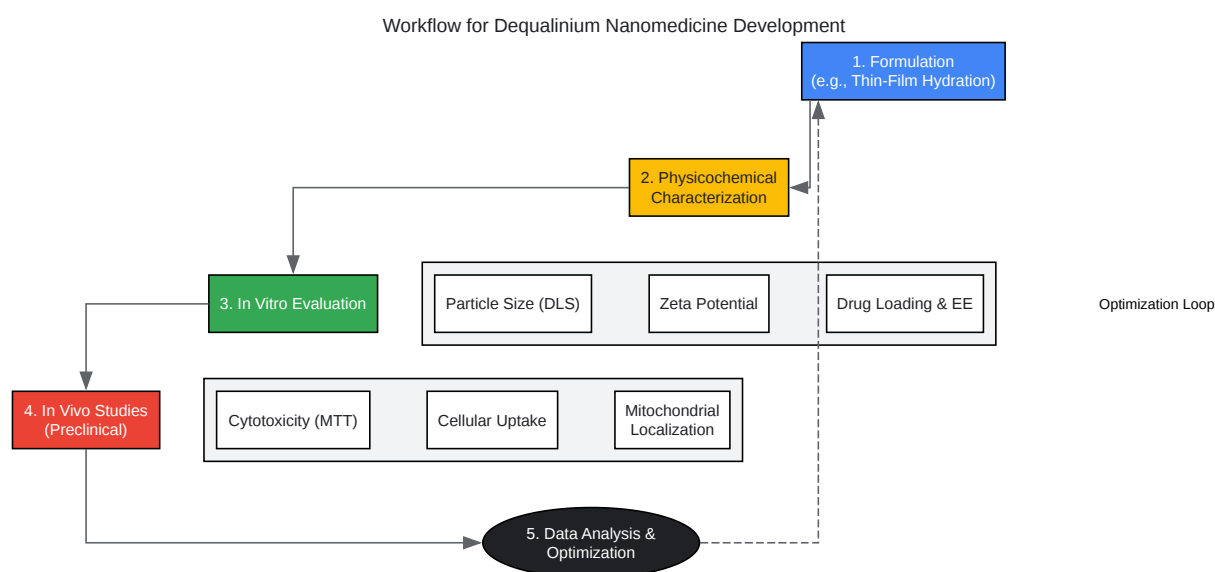
Dequalinium-based nanoparticles can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[\[19\]](#)[\[20\]](#)

Dequalinium-Induced Apoptosis via MAPK Pathway

[Click to download full resolution via product page](#)Caption: **Dequalinium**-Induced Apoptosis via MAPK Pathway.

Experimental Workflow: Development and Evaluation of Dequalinium Nanomedicine

The development of a **dequalinium**-based nanomedicine follows a structured workflow from formulation to preclinical evaluation.[21][22]



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Caption: Workflow for **Dequalinium** Nanomedicine Development.

Conclusion

Dequalinium's inherent properties as a bolaamphiphile make it a versatile and powerful tool in the development of mitochondria-targeting nanomedicines. Its ability to self-assemble into stable DQAsomes capable of encapsulating a variety of therapeutic agents, coupled with its intrinsic affinity for mitochondria, offers a promising strategy for enhancing the efficacy and

reducing the off-target toxicity of anticancer drugs. This technical guide has provided a comprehensive overview of the current state of **dequalinium**-based nanomedicine, including key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and development workflow. It is anticipated that this resource will aid researchers and drug development professionals in the rational design and advancement of novel **dequalinium**-based therapies for cancer and other diseases with mitochondrial involvement. Further research focusing on optimizing formulation parameters, exploring different drug combinations, and conducting extensive preclinical and clinical studies will be crucial in translating the potential of **dequalinium** nanomedicine into tangible clinical benefits.

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